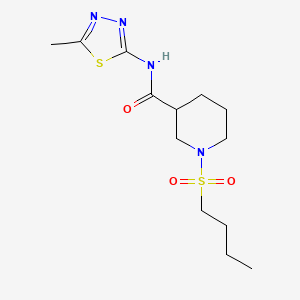
1-butylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide is a compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of 1-butylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide typically involves the reaction of a piperidine derivative with a thiadiazole derivative under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts such as triethylamine or pyridine. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the reactants to the desired product .
Chemical Reactions Analysis
1-butylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains.
Medicine: Research has suggested that thiadiazole derivatives, including this compound, may have anticancer, anti-inflammatory, and antiviral properties.
Mechanism of Action
The mechanism of action of 1-butylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to the death of the bacterial cells. Additionally, the compound may interact with signaling pathways involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-butylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide can be compared with other thiadiazole derivatives, such as:
1,3,4-thiadiazole-2-amine: Known for its antimicrobial and anticancer properties.
1,3,4-thiadiazole-2-thiol: Exhibits antioxidant and anti-inflammatory activities.
1,3,4-thiadiazole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity compared to other thiadiazole derivatives .
Properties
IUPAC Name |
1-butylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S2/c1-3-4-8-22(19,20)17-7-5-6-11(9-17)12(18)14-13-16-15-10(2)21-13/h11H,3-9H2,1-2H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEIVTBTVDJAIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
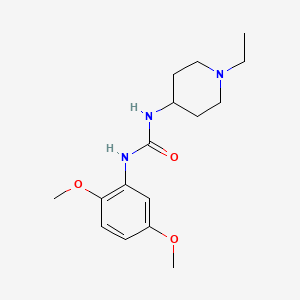
![4-(1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-3-azetidinyl)pyridine](/img/structure/B5410745.png)
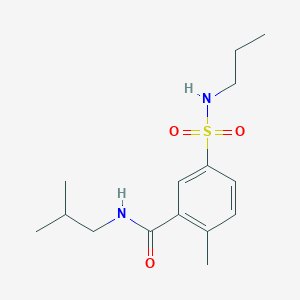
![[5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl]-(2-phenylazetidin-1-yl)methanone](/img/structure/B5410762.png)
![1-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}propan-2-ol](/img/structure/B5410770.png)
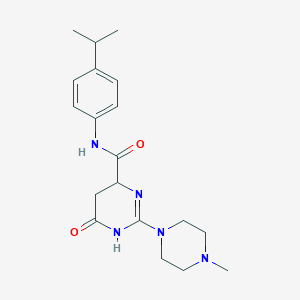
![N-(2-chloro-4-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5410787.png)
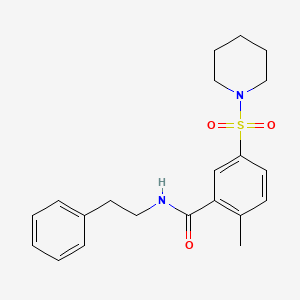
![N-(4-chlorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5410811.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N,2-dimethyl-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B5410814.png)
![6-methyl-2-({2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethoxy}methyl)-1H-benzimidazole](/img/structure/B5410817.png)
![5-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-4-nitro-2,1,3-benzothiadiazole](/img/structure/B5410830.png)
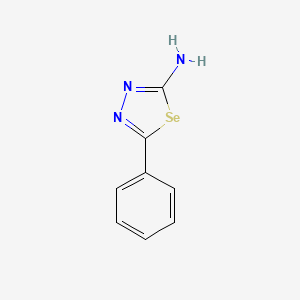
![2-iodo-N-[2-(2-methylphenyl)sulfanylethyl]benzamide](/img/structure/B5410865.png)
